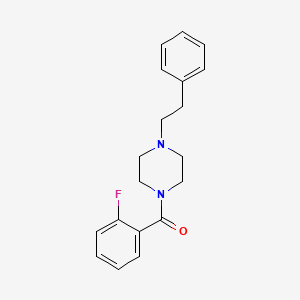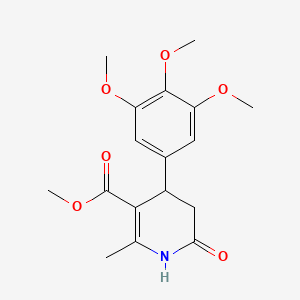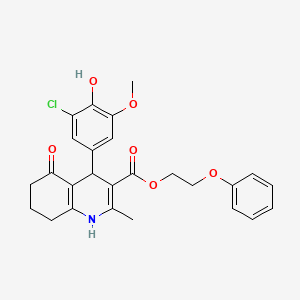![molecular formula C14H12BrF2NO2 B5110659 2-bromo-4-{[(3,4-difluorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B5110659.png)
2-bromo-4-{[(3,4-difluorophenyl)amino]methyl}-6-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-4-{[(3,4-difluorophenyl)amino]methyl}-6-methoxyphenol, also known as BDF-589, is a synthetic compound that has been studied for its potential as an anticancer agent. It belongs to the class of compounds known as phenols and has a molecular weight of 433.26 g/mol.
Mecanismo De Acción
The exact mechanism of action of 2-bromo-4-{[(3,4-difluorophenyl)amino]methyl}-6-methoxyphenol is not fully understood. However, it has been shown to inhibit the activity of the proteasome, a cellular complex that is responsible for degrading proteins. This inhibition leads to the accumulation of misfolded and damaged proteins, which can ultimately lead to apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-bromo-4-{[(3,4-difluorophenyl)amino]methyl}-6-methoxyphenol has been shown to have a number of biochemical and physiological effects. It has been shown to induce cell cycle arrest in cancer cells, as well as inhibit angiogenesis, the process by which new blood vessels are formed. 2-bromo-4-{[(3,4-difluorophenyl)amino]methyl}-6-methoxyphenol has also been shown to induce oxidative stress in cancer cells, which can lead to apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-bromo-4-{[(3,4-difluorophenyl)amino]methyl}-6-methoxyphenol in lab experiments is that it has been shown to be effective against a wide range of cancer cell lines. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.
Direcciones Futuras
There are a number of potential future directions for the study of 2-bromo-4-{[(3,4-difluorophenyl)amino]methyl}-6-methoxyphenol. One area of research could focus on identifying the specific proteins that are targeted by the compound. This could help to shed light on its mechanism of action and potentially lead to the development of more effective anticancer agents. Another area of research could focus on developing new synthesis methods for 2-bromo-4-{[(3,4-difluorophenyl)amino]methyl}-6-methoxyphenol that are more efficient or environmentally friendly. Overall, the study of 2-bromo-4-{[(3,4-difluorophenyl)amino]methyl}-6-methoxyphenol has the potential to lead to new insights into the treatment of cancer and other diseases.
Métodos De Síntesis
2-bromo-4-{[(3,4-difluorophenyl)amino]methyl}-6-methoxyphenol can be synthesized using a multi-step process. The first step involves the reaction of 2,4-dibromo-6-methoxyphenol with N,N-dimethylformamide dimethyl acetal to form the corresponding aldehyde. The aldehyde is then reacted with 3,4-difluoroaniline in the presence of a palladium catalyst to form the final product, 2-bromo-4-{[(3,4-difluorophenyl)amino]methyl}-6-methoxyphenol.
Aplicaciones Científicas De Investigación
2-bromo-4-{[(3,4-difluorophenyl)amino]methyl}-6-methoxyphenol has been studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and leukemia. 2-bromo-4-{[(3,4-difluorophenyl)amino]methyl}-6-methoxyphenol has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
2-bromo-4-[(3,4-difluoroanilino)methyl]-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrF2NO2/c1-20-13-5-8(4-10(15)14(13)19)7-18-9-2-3-11(16)12(17)6-9/h2-6,18-19H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZFMVYKPPGNMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CNC2=CC(=C(C=C2)F)F)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-[(3,4-difluoroanilino)methyl]-6-methoxyphenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-(2-pyridinyl)-4-piperidinyl]propanamide trifluoroacetate](/img/structure/B5110590.png)
![1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B5110596.png)
![(4-{[(2-methyl-8-quinolinyl)oxy]methyl}phenyl)(phenyl)methanone](/img/structure/B5110603.png)
![1-(5-chloro-1H-benzimidazol-2-yl)-N-methyl-N-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)methanamine](/img/structure/B5110611.png)
![2,7-bis[(2,6-dimethyl-4-morpholinyl)sulfonyl]-9H-fluoren-9-one oxime](/img/structure/B5110612.png)
![N-(3-methoxyphenyl)-5-methyl-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5110618.png)



![1-{[1-(4-methylbenzyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B5110632.png)
![butyl 4-[(2,6-dichlorobenzoyl)amino]benzoate](/img/structure/B5110639.png)
![N~1~-ethyl-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5110653.png)
amino]methyl}phenol](/img/structure/B5110657.png)
![N-[4-(aminosulfonyl)phenyl]-2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5110661.png)